molecular formula C7H4ClNS B146242 2-Chlorobenzothiazole CAS No. 615-20-3

2-Chlorobenzothiazole

Cat. No.: B146242
CAS No.: 615-20-3
M. Wt: 169.63 g/mol
InChI Key: BSQLQMLFTHJVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorobenzothiazole is an organic compound with the molecular formula C7H4ClNS. It is a derivative of benzothiazole, where a chlorine atom is substituted at the second position of the benzothiazole ring. This compound is known for its dark orange liquid appearance and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzothiazole can be synthesized through several methods:

Industrial Production Methods: Industrial production often utilizes the sulfuryl chloride method due to its efficiency and high yield. The reaction is typically carried out under controlled conditions to ensure the purity and safety of the process.

Chemical Reactions Analysis

2-Chlorobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

Comparison with Similar Compounds

2-Chlorobenzothiazole can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific reactivity and the ability to form a wide range of derivatives with significant biological and industrial applications .

Properties

IUPAC Name

2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQLQMLFTHJVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052289
Record name 2-Chlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-20-3
Record name 2-Chlorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorobenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorobenzothiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazole, 2-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorobenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLOROBENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN1T1Y0P5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound was synthesized following the procedure described for (S)-5-(1-(benzo[d]thiazol-2-yl)pyrrolidin-3-yl)-7,7-dimethyl-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one (See EXAMPLE 141), using (R)-tert-butyl 3-(7,7-dimethyl-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazin-5-yl)pyrrolidine-1-carboxylate (0.3 g, 0.903 mmol), hydrogen chloride, 4M in 1,4-dioxane (10 mL, 40.0 mmol), diisopropylethylamine (1 mL, 5.75 mmol), and 2-chlorobenzothiazole (0.153 mL, 0.903 mmol) to afford (R)-5-(1-(benzo[d]thiazol-2-yl)pyrrolidin-3-yl)-7,7-dimethyl-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one (0.201 g, 0.550 mmol, 60.9% yield). m/z: 366.0 (M+1);
Name
(S)-5-(1-(benzo[d]thiazol-2-yl)pyrrolidin-3-yl)-7,7-dimethyl-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(R)-tert-butyl 3-(7,7-dimethyl-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazin-5-yl)pyrrolidine-1-carboxylate
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorobenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Chlorobenzothiazole
Reactant of Route 3
Reactant of Route 3
2-Chlorobenzothiazole
Reactant of Route 4
2-Chlorobenzothiazole
Reactant of Route 5
Reactant of Route 5
2-Chlorobenzothiazole
Reactant of Route 6
Reactant of Route 6
2-Chlorobenzothiazole
Customer
Q & A

ANone: The molecular formula of 2-Chlorobenzothiazole is C7H4ClNS, and its molecular weight is 169.63 g/mol. []

ANone: Several studies report spectroscopic data for this compound, including infrared (IR), nuclear magnetic resonance (NMR) (both 1H and 13C), and mass spectrometry (MS). These data are crucial for structural characterization and compound identification. [, , , ]

ANone: this compound is commonly synthesized from 2-mercaptobenzothiazole through chlorination using sulfuryl chloride. The addition of water to this reaction has been shown to significantly improve yield and reproducibility. [] Alternative methods utilize trichloromethyl chloroformate [] or sulfinyl chloride as the chlorinating agent. [, ]

ANone: this compound reacts with N,N-disubstituted thioureas to form carbodiimides. The reaction proceeds through an intermediate product that, upon treatment with a base, yields the desired carbodiimide and 2-mercaptobenzothiazole. [, ] This reaction demonstrates the versatility of this compound as a synthetic building block.

ANone: Yes, this compound readily undergoes nucleophilic aromatic substitution reactions (SNAr) with various nucleophiles. For example, it reacts with primary amines to yield 2-aminobenzothiazoles under transition-metal-free and solvent-free conditions. [] This reactivity makes it a valuable precursor for synthesizing diverse benzothiazole derivatives.

ANone: Under high pressure, this compound reacts with tertiary amines via consecutive SNAr-dealkylation reactions. These reactions exhibit high selectivity and offer potential synthetic applications. []

ANone: Yes, certain this compound derivatives, like 2,3-dihydro-2-phenylimidazo[2,1-b]benzothiazole (benzotetramisole), serve as effective enantioselective acylation catalysts. They find applications in kinetic resolution of alcohols and desymmetrization reactions. []

ANone: Research has shown that carbon dots sensitized with this compound can act as photoanodes for visible light-driven organic transformations. Specifically, they facilitate the α-heteroarylation of 1-phenylpyrrolidine with this compound under visible light. []

ANone: Some research suggests that certain benzothiazoles, including this compound, can negatively impact the environment. Studies have explored their presence in various environmental matrices and potential toxic effects. []

ANone: High-performance liquid chromatography (HPLC) has been successfully utilized to determine the concentration of this compound in various samples. This technique offers high sensitivity and selectivity for analyzing this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.